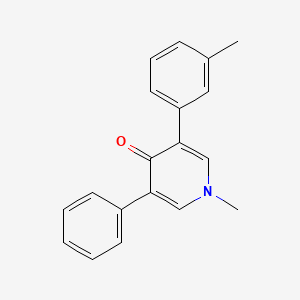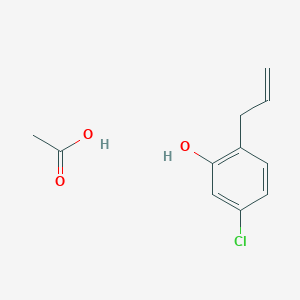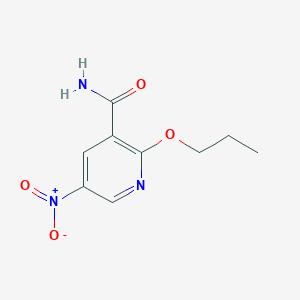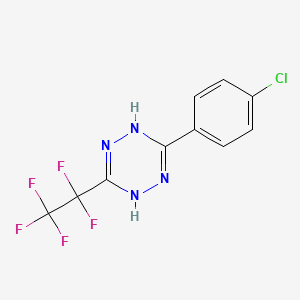![molecular formula C17H20N2O6S B14597776 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 59182-21-7](/img/structure/B14597776.png)
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxybutyl group, an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hydroxybutyl Group: This step involves the reaction of butyric acid with a suitable hydroxylating agent to introduce the hydroxy group.
Amination: The hydroxybutyl intermediate is then reacted with an amine source to form the hydroxybutylamino group.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxybutyl and sulfamoyl groups may play a role in its binding affinity and specificity. Additionally, the phenoxy group can participate in hydrophobic interactions, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutyric acid: Shares the hydroxybutyl group but lacks the complex aromatic and sulfamoyl groups.
4-Phenoxybenzoic acid: Contains the phenoxy and benzoic acid moieties but lacks the hydroxybutyl and sulfamoyl groups.
Sulfamoylbenzoic acids: Compounds with similar sulfamoyl and benzoic acid structures but different substituents.
Uniqueness
3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59182-21-7 |
|---|---|
Fórmula molecular |
C17H20N2O6S |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-(3-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-11(20)7-8-19-14-9-12(17(21)22)10-15(26(18,23)24)16(14)25-13-5-3-2-4-6-13/h2-6,9-11,19-20H,7-8H2,1H3,(H,21,22)(H2,18,23,24) |
Clave InChI |
ALBDROQFDRDRGR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)

![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)


![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)


![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
